molecular formula C6H5Br2N B6324962 4,5-Dibromo-2-methylpyridine, 95% CAS No. 1247348-33-9

4,5-Dibromo-2-methylpyridine, 95%

Cat. No. B6324962
CAS RN: 1247348-33-9
M. Wt: 250.92 g/mol
InChI Key: NTIZIFMLQKHABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dibromo-2-methylpyridine is a chemical compound with the molecular formula C6H5Br2N . It has a molecular weight of 250.92 . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .


Synthesis Analysis

The synthesis of 4,5-Dibromo-2-methylpyridine involves palladium-catalyzed Suzuki cross-coupling reactions . The reaction of 5-bromo-2-methylpyridin-3-amine (1) and N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids produces these novel pyridine derivatives in moderate to good yield . An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .


Molecular Structure Analysis

The molecular structure of 4,5-Dibromo-2-methylpyridine is represented by the InChI code: 1S/C6H5Br2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 . The InChI key is NTIZIFMLQKHABD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,5-Dibromo-2-methylpyridine is a liquid at room temperature . The storage temperature is 4°C .

Scientific Research Applications

Molecular Mechanisms and Therapeutic Potential

Potential Applications in Scientific Research

Safety and Hazards

4,5-Dibromo-2-methylpyridine is harmful if swallowed . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

4,5-Dibromo-2-methylpyridine is primarily used as a reagent in organic synthesis

Mode of Action

As a reagent, 4,5-Dibromo-2-methylpyridine interacts with other chemicals in a reaction mixture. Its bromine atoms are highly reactive and can participate in various types of chemical reactions, such as coupling reactions . The exact mode of action depends on the specific reaction conditions and the other chemicals present.

Biochemical Pathways

It is primarily used in laboratory settings for chemical synthesis .

Result of Action

The result of 4,5-Dibromo-2-methylpyridine’s action is the formation of new chemical bonds and the creation of new compounds. The exact products depend on the other reactants and the conditions of the reaction .

properties

IUPAC Name

4,5-dibromo-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIZIFMLQKHABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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